molecular formula C47H75N13O11 B3029593 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid CAS No. 71800-37-8

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

Cat. No. B3029593
CAS RN: 71800-37-8
M. Wt: 998.2 g/mol
InChI Key: AGTPZUQKOYEAOH-MDKUUQCZSA-N
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Description

Unique Oxidation Reaction of Amides

The study presented in paper explores a novel oxidation reaction catalyzed by ruthenium porphyrins, which efficiently converts N-acyl cyclic amines to N-acyl amino acids. This reaction is significant for its selective C-N bond cleavage at the less substituted carbon, a unique feature that allows for the direct conversion of proline residues in peptides to glutamate. The process involves an alpha-hydrogen atom abstraction as the rate-determining step, as evidenced by a large intramolecular kinetic isotope effect. The findings have implications for the synthesis of N-acylamino acids and imides from lactams.

Asymmetric Michael Addition Catalysis

Paper describes the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an organocatalyst for the stereoselective Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. The catalyst, derived from L-proline, enables the synthesis of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity. This work contributes to the field of asymmetric synthesis, providing a method to produce compounds with high diastereomeric and enantiomeric excess.

Synthesis of L-2-Amino-5-arylpentanoic Acids

In paper , the synthesis and resolution of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, are detailed. The study outlines a method that avoids harsh acid treatment, instead using acylase for the resolution of the amino acids. This research provides a pathway for the preparation of these important compounds, which have relevance in the study of AM-toxins.

Oxidative Decarboxylation-Beta-Iodination of Amino Acids

The synthesis of 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-beta-iodination of amino acids is the focus of paper . This method introduces iodine at the 3-position and allows for various substituents at the C-2 position. The reaction's stereoselectivity is also examined, offering insights into the synthesis of bicyclic systems found in natural products.

Synthesis of Trifluoromethyl-Containing Myosmines

Paper explores the reaction between 1,1,1,5,5,5-hexafluoro-2,4-pentanedione and 2-(aminomethyl)pyridine, leading to the formation of diastereomeric pyrrolines with high diastereoselectivity. The study provides a method for synthesizing trifluoromethyl-containing myosmines, which are of interest due to their potential biological activity.

Preparation of Heterocyclic Systems

The work in paper presents the synthesis of various heterocyclic systems using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates. The study demonstrates the versatility of these reagents in preparing compounds such as pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones, which have potential applications in medicinal chemistry.

Unsymmetrical Schiff Bases from 3,4-Diaminopyridine

Paper reports the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine. The crystal structure of one such compound reveals intermolecular hydrogen-bonded dimers, providing insight into the reaction mechanism and the tautomeric forms of these compounds in solution.

Heterocyclization of 2-Acyl-1,1,3,3-tetracyanopropenides

In paper , a cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides is described, leading to the formation of pyrrolo[3,4-c]pyridine and pyrrolo[3,4-d]thieno[2,3-b]pyridine derivatives. This reaction introduces a new fused heterocyclic scaffold, expanding the toolbox for synthetic chemists in the creation of complex heterocyclic structures.

Schiff Bases from 2,3-Diaminopyridine

Paper focuses on the synthesis of unsymmetrical Schiff bases from 2,3-diaminopyridine and their spectral characterization. The crystal structure of one compound is determined, providing evidence for the condensation at the 3-position of the pyridine ring. This research contributes to the understanding of the structural aspects of Schiff bases and their tautomeric behavior.

Asymmetric Syntheses of Coronamic Acids

Finally, paper details the total asymmetric syntheses of norcoronamic acid and coronamic acids from the diastereoselective cyclization of 2-(N-benzylideneamino)-4-chlorobutyronitriles. The study presents a method for obtaining these acids with high diastereoselectivity and enantiomeric excess, which is significant for the synthesis of biologically active compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound has been a subject of various research studies focusing on its synthesis and chemical properties. For example, Ohfune and Nishio (1984) demonstrated a method for the stereoselective synthesis of a similar compound, highlighting the steps involved in creating such complex molecules (Ohfune & Nishio, 1984). Additionally, Flores-Holguín, Frau, and Glossman-Mitnik (2019) employed computational peptidology assisted by conceptual density functional theory to study the chemical reactivity and molecular properties of antifungal tripeptides, providing insights into the reactivity and potential applications of such compounds (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Application in Catalysis and Synthesis

The compound has relevance in the field of catalysis and synthesis. For instance, Singh et al. (2013) explored the use of a related pyrrolidine derivative as an organocatalyst in chemical reactions, indicating the potential utility of such compounds in synthetic chemistry (Singh et al., 2013). The research by Boto et al. (2001) also delves into the synthesis of disubstituted pyrrolidines and piperidines, further highlighting the versatility of these compounds in various chemical synthesis processes (Boto, Hernández, de Leon, & Suárez, 2001).

Pharmaceutical and Biomedical Research

In the pharmaceutical and biomedical field, the compound or its derivatives could potentially play a role. Wang et al. (2001) conducted a study on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, indicating the pharmaceutical applications of such structures (Wang et al., 2001). Shibata, Itoh, and Terashima (1998) synthesized a key component of HIV protease inhibitors, showing the relevance of these compounds in the development of antiviral drugs (Shibata, Itoh, & Terashima, 1998).

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTPZUQKOYEAOH-MDKUUQCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75N13O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

998.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lys-(Des-Arg9,Leu8)-Bradykinin

Citations

For This Compound
1
Citations
M Gemei, C Talarico, L Brandolini, C Manelfi… - International Journal of …, 2020 - mdpi.com
The kinin B1 receptor plays a critical role in the chronic phase of pain and inflammation. The development of B1 antagonists peaked in recent years but almost all promising molecules …
Number of citations: 3 www.mdpi.com

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